molecular formula C9H15NO3 B12998108 Methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate

Methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate

Cat. No.: B12998108
M. Wt: 185.22 g/mol
InChI Key: BVOYMYLANMTRSG-SFYZADRCSA-N
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Description

Methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropoxy group attached to a pyrrolidine ring. The stereochemistry of the compound is defined by the (2S,4R) configuration, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of a chiral auxiliary or catalyst to induce the (2S,4R) configuration during the formation of the pyrrolidine ring. The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using a suitable cyclopropyl halide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the cyclopropoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The (2S,4R) configuration plays a crucial role in determining the binding affinity and specificity of the compound. The cyclopropoxy group may also contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate: This compound has a hydroxyl group instead of a cyclopropoxy group.

    Methyl (2S,4R)-4-methylpyrrolidine-2-carboxylate: This compound has a methyl group instead of a cyclopropoxy group.

Uniqueness

Methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. The (2S,4R) configuration also contributes to its specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

methyl (2S,4R)-4-cyclopropyloxypyrrolidine-2-carboxylate

InChI

InChI=1S/C9H15NO3/c1-12-9(11)8-4-7(5-10-8)13-6-2-3-6/h6-8,10H,2-5H2,1H3/t7-,8+/m1/s1

InChI Key

BVOYMYLANMTRSG-SFYZADRCSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@H](CN1)OC2CC2

Canonical SMILES

COC(=O)C1CC(CN1)OC2CC2

Origin of Product

United States

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